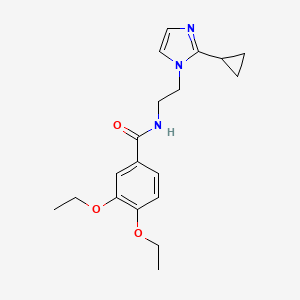
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide, also known as CPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPEB belongs to the class of benzamide derivatives and has been shown to possess a unique mechanism of action that makes it a promising candidate for further research.
科学的研究の応用
Organic Synthesis and Catalysis
Cyclopropanation and Antimicrobial Activity : Compounds with cyclopropyl and imidazole functionalities have been synthesized and demonstrated notable antibacterial and antifungal properties. These compounds also exhibited significant antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).
Transesterification and Acylation Reactions : N-heterocyclic carbenes (NHCs), which include imidazole derivatives, have been employed as efficient catalysts in transesterification involving esters and alcohols, demonstrating their utility in chemical synthesis (Grasa et al., 2003).
Polymer Chemistry
- Ring-Opening Polymerization : NHCs derived from imidazoles have been used to catalyze the ring-opening polymerization of ethylene oxide, leading to controlled synthesis of poly(ethylene oxide) with narrow polydispersity. This process underscores the role of such compounds in the development of polymeric materials (Raynaud et al., 2009).
Biological Activity
- Antihypertensive Agents : Research on N-substituted imidazolylbenzamides has identified potent selective class III agents with significant in vitro and in vivo efficacy, suggesting the potential of such structures in developing therapeutics for cardiovascular diseases (Morgan et al., 1990).
Catalysis
- Carbon Dioxide Utilization : Bifunctional N-heterocyclic carbene ligands have been developed for Cu-catalyzed direct C–H carboxylation with CO2, demonstrating the potential of imidazole-containing compounds in catalyzing reactions that incorporate CO2 into organic molecules (Park et al., 2017).
特性
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-24-16-8-7-15(13-17(16)25-4-2)19(23)21-10-12-22-11-9-20-18(22)14-5-6-14/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMOWYHDSNOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2643699.png)
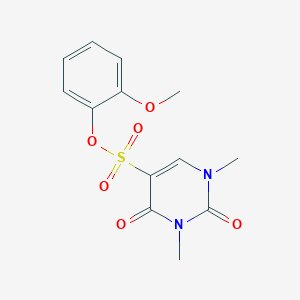
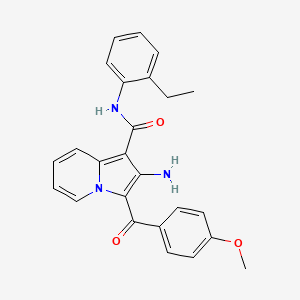
![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)
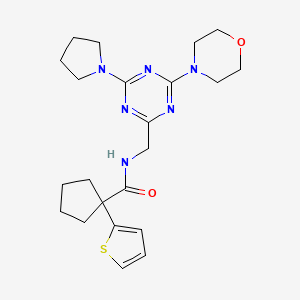
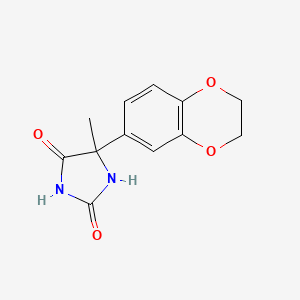
![6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2643713.png)

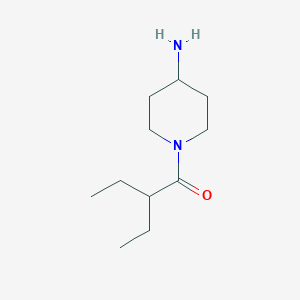
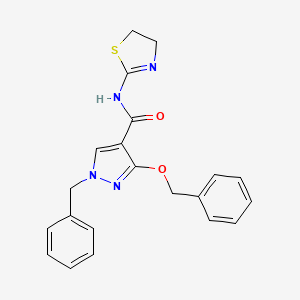
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)